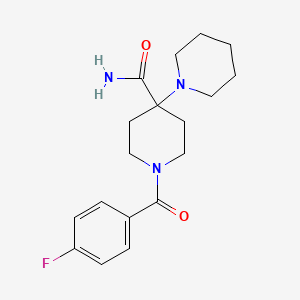

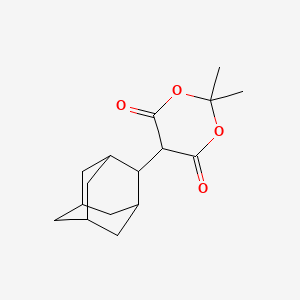

2,6-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- 2,6-Dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been synthesized and characterized using techniques such as FT-IR and NMR. Detailed vibrational wavenumbers and chemical shifts have been computed using the density functional theory method, providing insights into the molecular structure and bonding characteristics of this compound (Vessally et al., 2011).

Molecular Structure Analysis

- The molecular and supramolecular structures of related isomeric compounds have been studied, revealing important details about torsion angles, packing interactions, and dipole interactions. Such analyses help in understanding the spatial arrangement and chemical behavior of this class of compounds (Trujillo-Ferrara et al., 2006).

Chemical Reactions and Properties

- The compound has been involved in various chemical reactions, showing its versatility in forming derivatives. For instance, its reaction with diazonium salts, isatin, and dimethyl acetylenedicarboxylate leads to the formation of hydrazones, indirubin analogues, and succinate derivatives, respectively (Gaywood & Mcnab, 2009).

Physical Properties Analysis

- Studies on similar compounds provide insights into the physical properties such as crystal structure, which is crucial for understanding the compound's stability, solubility, and reactivity. The analysis of crystal structure involves determining the space group, unit cell dimensions, and molecular arrangement within the crystal (Lv et al., 2009).

Chemical Properties Analysis

- The compound's chemical properties can be inferred from its reactions with various reagents, providing valuable information on its reactivity and potential applications in different chemical processes. For example, its interactions with amines, hydrazines, and nucleophiles offer insights into its chemical behavior and potential for synthesis of various derivatives (Bevk et al., 2001).

Scientific Research Applications

Crystal and Molecular Structures

The study of the crystal and molecular structures of chemical compounds, including 2,6-dimethylphenyl derivatives, is crucial in understanding their chemical behavior and potential applications. For instance, a study by SuzukiYoshio (1971) examined the crystal and molecular structures of an adduct formed by the cycloaddition reaction of dimethyl acetylenedicarboxylate with 2,6-dimethylphenylisonitrile. Such investigations are pivotal for the synthesis and application of new materials in various scientific fields.

Enzymatic Modification for Antioxidant Synthesis

The enzymatic modification of phenolic compounds, including 2,6-dimethylphenyl derivatives, can be utilized for synthesizing compounds with higher antioxidant capacity. A study by Adelakun et al. (2012) demonstrated the use of laccase to modify 2,6-dimethoxyphenol in various media, resulting in the production of dimers with significantly enhanced antioxidant capacity. This illustrates the potential of 2,6-dimethylphenyl derivatives in the development of bioactive compounds for healthcare and pharmaceutical applications.

Supramolecular Structure Analysis

The analysis of supramolecular structures of compounds, including 2,6-dimethylphenyl derivatives, provides insights into their potential applications in materials science. For example, a study by Trujillo-Ferrara et al. (2006) focused on the molecular and supramolecular structures of 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate. Such studies are essential for understanding the molecular interactions and properties of these compounds, paving the way for their application in novel materials and nanotechnology.

Carbonic Anhydrase Inhibition for Medicinal Chemistry

The inhibition of carbonic anhydrase enzymes by phenol derivatives, including 2,6-dimethylphenyl compounds, is a significant area of research in medicinal chemistry. A study conducted by Şentürk et al. (2009) explored this concept, indicating the potential of these compounds in developing novel therapeutic agents.

Synthesis and Reactivity in Organic Chemistry

The synthesis and reactivity of 2,6-dimethylphenyl derivatives are key areas of research in organic chemistry. These compounds' unique properties make them valuable for synthesizing various organic molecules. Studies like those by Yavari et al. (2001) and Yavari et al. (2005) contribute to our understanding of these compounds' chemical behavior, which is crucial for their application in synthetic organic chemistry.

properties

IUPAC Name |

(2,6-dimethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-6-5-7-12(2)16(11)23-15(20)10-19-17(21)13-8-3-4-9-14(13)18(19)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCATZRZARVNSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201693 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,6-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)